Scaffold Oxidation State and MAO-A Potency
The target compound possesses a C1 carbonyl group on a partially saturated 3,4-dihydroisoquinoline ring, whereas the fully reduced analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 938350-35-7) lacks this carbonyl, rendering it a tertiary amine rather than a lactam [1]. The presence of the 1-oxo group increases the hydrogen bond acceptor count from 2 to 3 and introduces a dipole moment that alters molecular recognition at biological targets [1]. In the landmark class-level comparison by Bembenek et al., 3,4-dihydroisoquinolines (which bear the C1–N imine or carbonyl functionality) were the most potent subclass of isoquinoline alkaloids tested against MAO-A, achieving Ki values as low as 2 µM [2]. The corresponding 1,2,3,4-tetrahydroisoquinolines (the fully reduced subclass, analogous to the fully reduced analog above) displayed a markedly different inhibition profile, with the most potent tetrahydroisoquinoline (salsolidine) exhibiting a Ki of only 6 µM against MAO-A, representing a 3-fold loss in potency relative to the best-in-class dihydro compound [2].
| Evidence Dimension | MAO-A inhibitory potency (class-level Ki range and best-in-class Ki) |
|---|---|
| Target Compound Data | Class-level: 3,4-Dihydroisoquinolines exhibit Ki = 2–130 µM against MAO-A; best-in-class Ki = 2 µM (carnegine) [2] |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinolines (fully reduced subclass): best-in-class Ki = 6 µM (salsolidine) against MAO-A [2] |
| Quantified Difference | ~3-fold superior potency (2 µM vs. 6 µM) for the dihydro subclass over the tetrahydro subclass at the best-in-class level |
| Conditions | Highly purified human MAO-A and MAO-B; competitive inhibition assay; Ki determined by Lineweaver-Burk analysis [2] |
Why This Matters
Procurement of the incorrect oxidation state (e.g., the fully reduced analog) would introduce a 3-fold or greater loss in target engagement potency for MAO-focused programs, directly compromising hit expansion and SAR continuity.
- [1] PubChem. (2025). Compound Summary for CID 45122381: 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45122381. View Source
- [2] Bembenek, M. E., Abell, C. W., Chrisey, L. A., Rozwadowska, M. D., Gessner, W., & Brossi, A. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147-152. DOI: 10.1021/jm00163a025. View Source
